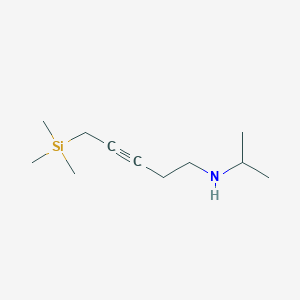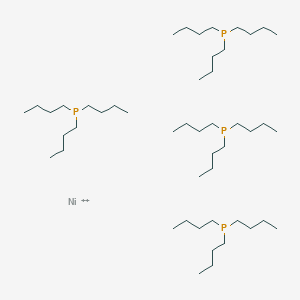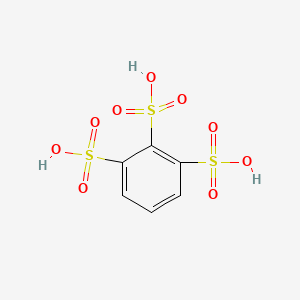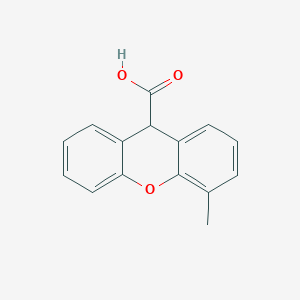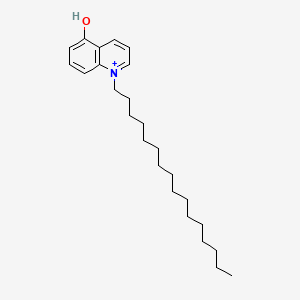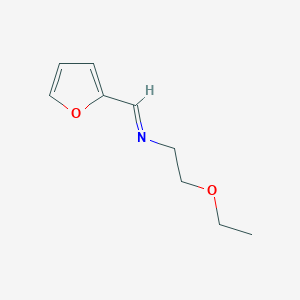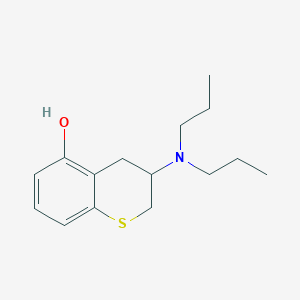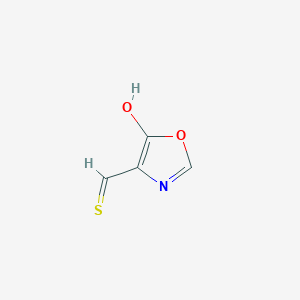
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that features both sulfur and oxygen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiol with an oxazolone precursor. The reaction conditions often include the use of a base to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfur-containing functional group.
Substitution: The oxazolone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazolones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Potential use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form interactions with various biological molecules, potentially disrupting normal cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 4-oxo-4H-1benzopyran-3-carbonitriles : These compounds have a similar ring structure and are used in various chemical reactions.
4H-pyrans: These compounds also contain oxygen in a heterocyclic ring and have similar chemical properties.
2-Aminothiazoles: These compounds contain both sulfur and nitrogen in their structure and are known for their biological activity.
Uniqueness
4-(Sulfanylmethylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of both sulfur and oxygen in its structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Propiedades
Número CAS |
112463-59-9 |
|---|---|
Fórmula molecular |
C4H3NO2S |
Peso molecular |
129.14 g/mol |
Nombre IUPAC |
5-hydroxy-1,3-oxazole-4-carbothialdehyde |
InChI |
InChI=1S/C4H3NO2S/c6-4-3(1-8)5-2-7-4/h1-2,6H |
Clave InChI |
VHTYEQRPYGFFHW-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=C(O1)O)C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


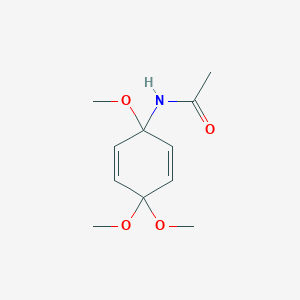
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
